2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
Overview
Description
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid typically involves the formation of the thiadiazole ring followed by the introduction of the amino and methoxyimino groups. Common starting materials include thiosemicarbazide and appropriate carboxylic acids or their derivatives. The reaction conditions often involve heating and the use of catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino and methoxyimino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives with different substituents on the ring. Examples might include:
- 2-(5-Methyl-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
- 2-(5-Chloro-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
Uniqueness
The uniqueness of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid lies in its specific functional groups, which confer distinct chemical and biological properties. These properties can be exploited for targeted applications in various fields.
Properties
Molecular Formula |
C5H6N4O3S |
---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9) |
InChI Key |
OSIJZKVBQPTIMT-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)O |
Origin of Product |
United States |
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